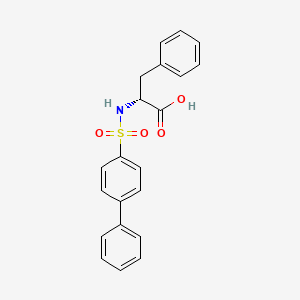
Mmp-2/mmp-9 inhibitor i
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2/MMP-9 Inhibitor I typically involves the following steps:
Formation of the biphenyl sulfonyl chloride: This is achieved by reacting biphenyl with chlorosulfonic acid.
Coupling with an amino acid derivative: The biphenyl sulfonyl chloride is then coupled with an amino acid derivative, such as phenylalanine, under basic conditions to form the sulfonamide linkage.
Final product purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of biphenyl sulfonyl chloride and amino acid derivatives are synthesized.
Automated coupling reactions: Automated reactors are used to couple the intermediates under controlled conditions.
Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions
MMP-2/MMP-9 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
MMP-2/MMP-9 Inhibitor I has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Helps in understanding the role of MMP-2 and MMP-9 in biological processes such as cell migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs targeting matrix metalloproteinases for various diseases .
Mécanisme D'action
MMP-2/MMP-9 Inhibitor I exerts its effects by binding to the active sites of MMP-2 and MMP-9, thereby preventing these enzymes from degrading the extracellular matrix. This inhibition disrupts critical pathways involved in tumor growth, angiogenesis, and metastasis. The compound’s interaction with the zinc ion in the enzyme’s catalytic site is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
MMP-2/MMP-9 Inhibitor II: Another potent inhibitor of MMP-2 and MMP-9 with a different chemical structure.
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Marimastat: Another broad-spectrum inhibitor with similar applications
Uniqueness
MMP-2/MMP-9 Inhibitor I is unique due to its high specificity and potency towards MMP-2 and MMP-9. Unlike broad-spectrum inhibitors, it selectively targets these two enzymes, reducing the risk of off-target effects and toxicity .
Propriétés
Formule moléculaire |
C21H19NO4S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1 |
Clé InChI |
JBYHBQIDTNHWJF-HXUWFJFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















